molecular formula C14H13N3O3S2 B4102016 1-(2-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(2-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

カタログ番号: B4102016
分子量: 335.4 g/mol
InChIキー: ZHKVFHYROZCXCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione (Molecular Formula: C₁₄H₁₃N₃O₃S₂) features a pyrrolidine-2,5-dione core substituted at position 1 with a 2-methoxyphenyl group and at position 3 with a 5-methyl-1,3,4-thiadiazole-2-sulfanyl moiety .

特性

IUPAC Name

1-(2-methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-8-15-16-14(21-8)22-11-7-12(18)17(13(11)19)9-5-3-4-6-10(9)20-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVFHYROZCXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2CC(=O)N(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Core Structural Similarities and Variations

All compared compounds share the pyrrolidine-2,5-dione backbone but differ in substituents:

Compound Name Core Substituents (Position 1 and 3) Molecular Formula Key Features
Target Compound 2-Methoxyphenyl, 5-methyl-1,3,4-thiadiazole-2-sulfanyl C₁₄H₁₃N₃O₃S₂ Thiadiazole with methyl; methoxy enhances polarity
1-(3,4-Dimethylphenyl)-3-({5-[(prop-2-en-1-yl)amino]-thiadiazol-2-yl}sulfanyl) 3,4-Dimethylphenyl, prop-2-en-1-ylamino-thiadiazole C₁₇H₁₈N₄O₂S₂ Larger substituents (allylamino, dimethylphenyl); higher molecular weight
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione 4-Methylphenyl, pyrimidin-2-yl-sulfanyl C₁₅H₁₃N₃O₂S Pyrimidine replaces thiadiazole; methyl reduces polarity
3-[(4-Bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-pyrrolidine-2,5-dione 2-Methoxy-5-nitrophenyl, 4-bromophenyl-sulfanyl C₁₇H₁₂BrN₂O₅S Nitro (electron-withdrawing) and bromo (halogen bonding) groups
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl, 4-bromophenyloxy C₁₈H₁₅BrN₂O₄ Acetyl and bromophenoxy groups; GABA-transaminase inhibition

Physicochemical Properties

  • Polarity : Methoxy (target) > methyl () > bromo/nitro ().
  • Molecular Weight : Target (343.4 g/mol) < Y020-0447 (386.5 g/mol) < bromophenyl derivatives (e.g., 423.2 g/mol in ).
  • LogP Predictions : Thiadiazole and methoxy groups in the target compound likely reduce LogP compared to methyl or bromo-substituted analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione?

Methodological Answer: The synthesis typically involves coupling substituted phenyl derivatives with pyrrolidine-2,5-dione precursors. Key steps include:

  • Substrate Preparation : Use 2-methoxyphenylamine and 5-methyl-1,3,4-thiadiazole-2-thiol as starting materials.
  • Coupling Reaction : Employ a nucleophilic substitution or thiol-ene reaction under inert atmosphere.
  • Optimization Parameters :
    • Catalyst : Use triethylamine or DBU to facilitate deprotonation and enhance reactivity .
    • Solvent : Polar aprotic solvents like DMF or DMSO improve solubility and reaction efficiency.
    • Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.
      Yield optimization requires iterative adjustment of these parameters and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic and chromatographic methods validate the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at 2-position, thiadiazole sulfanyl linkage) via chemical shifts and coupling patterns. For example, the methoxyphenyl proton signals appear as a doublet near δ 6.8–7.2 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for pyrrolidine-2,5-dione) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What experimental conditions affect the compound’s stability during storage and reactions?

Methodological Answer:

  • pH Sensitivity : Stability decreases under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the thiadiazole sulfanyl group. Buffered solutions (pH 6–8) are recommended .
  • Thermal Stability : Decomposition occurs above 120°C. Store at –20°C under nitrogen to prevent oxidation.
  • Light Sensitivity : Protect from UV light to avoid photodegradation of the thiadiazole ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map electron density and identify nucleophilic/electrophilic sites. For example, the thiadiazole sulfur may act as a hydrogen bond acceptor .
  • Molecular Docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina. Focus on the methoxyphenyl moiety’s role in hydrophobic pocket interactions .
  • Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Modify the methoxy group (e.g., replace with ethoxy or halogens) to alter lipophilicity and target affinity.
    • Replace the thiadiazole ring with triazoles to assess impact on solubility and metabolic stability .
  • Biological Assays : Test derivatives against enzyme targets (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays. Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC. For example, track the disappearance of the thiadiazole sulfanyl group during nucleophilic substitution .
  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to confirm hydrolysis pathways.
  • Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to detect transient species in oxidation reactions .

Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity results)?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature). For example, a 2³ factorial design can resolve conflicting yield vs. purity outcomes .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or systematic biases.
  • Reproducibility Checks : Standardize protocols (e.g., cell lines, assay incubation times) to minimize inter-lab variability .

Q. What strategies can evaluate synergistic effects of this compound with other bioactive agents?

Methodological Answer:

  • Combinatorial Screening : Use high-throughput assays to test compound libraries in pairwise combinations. Calculate synergy scores via the Chou-Talalay method .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., apoptosis, inflammation) .
  • In Vivo Models : Administer combination therapies in rodent models and measure pharmacokinetic parameters (AUC, Cmax) to assess bioavailability enhancements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。